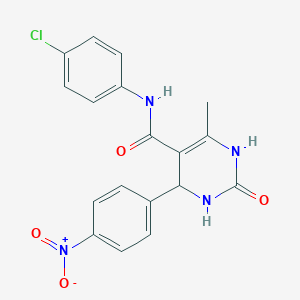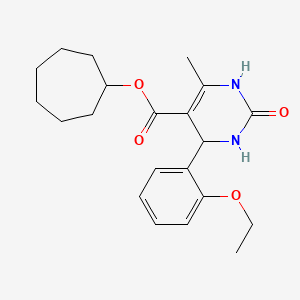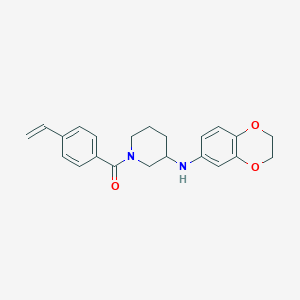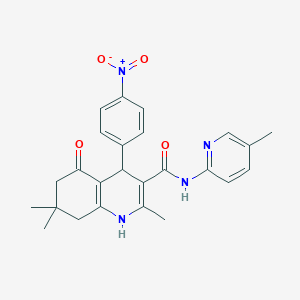
N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H15ClN4O4 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 386.0781827 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Specifically, newly synthesized derivatives of this compound, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide , have shown promising activity against both Gram-positive and Gram-negative bacterial species. These derivatives were evaluated using in vitro assays, and molecular docking studies suggest their potential as lead compounds for rational drug design .
Anticancer Activity
Cancer remains a significant health challenge worldwide. The compound’s derivatives have been explored for their anticancer potential. Notably, compounds like d6 and d7 demonstrated strong activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These findings highlight their potential as candidates for further investigation in cancer therapy .
Anti-Allergic Activities
While not directly related to the compound itself, novel derivatives containing a similar phenylmethylpiperazine moiety have been designed and tested for in vivo anti-allergic activities. Although this specific compound was not mentioned, it underscores the broader interest in related structures for therapeutic purposes .
Eco-Friendly Synthesis
The synthesis of derivatives involving the thiazole nucleus (similar to the compound ) has been optimized for eco-friendly conditions. Employing the Hantzsch method, these derivatives were obtained with excellent yields. Spectral techniques confirmed their structures, including 1H NMR , 13C NMR , FT-IR , and GCMS analyses .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJIPMFRRVMOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386596 |
Source


|
| Record name | N-(4-Chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5752-80-7 |
Source


|
| Record name | N-(4-Chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)
![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)

![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)